molecular formula C6H6N4S B13979330 Thiazolo[5,4-b]pyridine-2,5-diamine

Thiazolo[5,4-b]pyridine-2,5-diamine

Cat. No.: B13979330
M. Wt: 166.21 g/mol
InChI Key: NFEBBPDUBXCRIG-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridine-2,5-diamine (CAS 13575-43-4) is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C6H6N4S and a molecular weight of 166.20 g/mol, it serves as a versatile chemical building block . This compound features a privileged structural scaffold that is a purine isostere, wherein the nitrogen atoms at positions 1 and 7 of the purine ring system are substituted by carbon and sulfur atoms, respectively . The thiazolo[5,4-b]pyridine core is recognized as a privileged structure in drug design due to its presence in compounds with a broad range of biological activities . Researchers utilize this and related analogues in the design and synthesis of potential kinase inhibitors . For instance, structurally similar thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key target in oncology . Other research has identified novel thiazolo[5,4-b]pyridine derivatives as potent and selective c-KIT inhibitors capable of overcoming resistance mutations in cancers like gastrointestinal stromal tumor (GIST) . Furthermore, this chemical scaffold has been incorporated into molecules designed as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors for targeted cancer therapy, particularly in non-small cell lung cancer (NSCLC) . The compound is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

[1,3]thiazolo[5,4-b]pyridine-2,5-diamine

InChI

InChI=1S/C6H6N4S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,7,10)(H2,8,9)

InChI Key

NFEBBPDUBXCRIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)N)N

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthetic Routes

The most common and foundational synthesis of Thiazolo[5,4-b]pyridine-2,5-diamine involves cyclization reactions starting from appropriately substituted pyridine and thiazole precursors.

  • Starting Materials and General Approach :
    Typically, 3-amino-2-chloro-5-substituted pyridines are reacted with isothiocyanates under thermal or microwave conditions to induce cyclization forming the thiazolo[5,4-b]pyridine core. For example, 3-amino-2-chloro-5-methylpyridine reacts with phenyl isothiocyanate to produce N-phenylthiazolo[5,4-b]pyridin-2-amine derivatives, which can be further converted to the diamine form.

  • Reaction Conditions :
    Conventional heating at 110 °C for 4 hours in various solvents was initially used; however, the use of green solvents such as sabinene has been demonstrated to improve reaction efficiency and environmental compatibility. Microwave irradiation at 130 °C for 2 hours in sabinene solvent has yielded up to 64% product, showcasing the advantage of microwave-assisted synthesis in reducing reaction times and improving yields.

  • Mechanistic Insights :
    The mechanism involves nucleophilic attack of the amino group on the isothiocyanate, followed by intramolecular displacement of the chlorine atom, forming the thiazole ring. This was validated by the formation of thiourea intermediates and tautomeric thione/thiol species that facilitate cyclization.

Multi-Step Synthetic Pathways Incorporating Cross-Coupling Reactions

Advanced synthetic routes include multi-step procedures where the thiazolo[5,4-b]pyridine core is functionalized or constructed via palladium-catalyzed Suzuki cross-coupling reactions.

  • Synthesis Overview :
    Substituted thiazolo[5,4-b]pyridine derivatives, including diamines, have been synthesized through initial formation of the bicyclic scaffold followed by cross-coupling to introduce various aryl or heteroaryl substituents at specific positions. This approach allows for structural diversity and optimization of biological activity.

  • Experimental Details :
    The Suzuki coupling typically involves boronic acid derivatives and halogenated thiazolo[5,4-b]pyridine intermediates under palladium catalysis. Reaction monitoring is performed by thin-layer chromatography, and products are purified by column chromatography to achieve >95% purity. Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC/MS) confirm structural integrity.

  • Biological Relevance :
    These derivatives have demonstrated potent biological activities, including anticancer effects, validating the synthetic strategy for generating pharmacologically relevant compounds.

Structure-Activity Relationship (SAR)-Driven Functionalization

The preparation of this compound derivatives often involves targeted modifications to enhance biological activity, guided by SAR studies.

  • Functional Group Modifications :
    Modifications at the 2- and 5-positions with amino groups allow for hydrogen bonding and interaction with enzyme active sites. Additional substitutions at the 6-position and other ring positions have been explored to improve kinase inhibition properties, particularly against targets like c-KIT and EGFR.

  • Synthesis of Potent Derivatives :
    A series of 31 novel derivatives were synthesized with variations in substituents to overcome drug resistance in gastrointestinal stromal tumors (GIST). The compound labeled 6r showed superior enzymatic inhibitory activity and anti-proliferative effects compared to imatinib, highlighting the importance of synthetic modifications in drug development.

Green Chemistry Approaches

Recent advances emphasize environmentally friendly synthesis using green solvents and energy-efficient methods.

  • Use of Sabinene as a Green Solvent :
    Sabinene, a naturally derived solvent, has been used to replace traditional organic solvents in the cyclization step. This method reduces environmental impact while maintaining or improving yields and reaction times, especially under microwave irradiation.

  • Microwave Irradiation :
    Microwave-assisted synthesis accelerates reaction kinetics, reduces energy consumption, and often leads to higher purity products. For this compound, microwave heating at 130 °C for 2 hours in sabinene yielded 64% product, which is competitive with conventional methods.

Summary Table of Key Preparation Methods

Methodology Starting Materials Reaction Conditions Yield (%) Notes
Conventional Cyclization 3-Amino-2-chloro-5-methylpyridine + Isothiocyanates 110 °C, 4 h, conventional solvents ~60-70 Longer reaction time, moderate yield
Microwave-Assisted Cyclization Same as above 130 °C, 2 h, sabinene solvent 64 Faster, greener, good yield
Multi-Step with Suzuki Coupling Halogenated thiazolo[5,4-b]pyridine + Boronic acids Pd-catalyzed, various solvents, RT to reflux Variable Enables structural diversification
SAR-Driven Functionalization Various substituted precursors Customized per derivative Variable Tailored for biological activity

Chemical Reactions Analysis

Types of Reactions

Thiazolo[5,4-b]pyridine-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives reacting with nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Thiazolo[5,4-b]pyridine-2,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiazolo[5,4-b]pyridine-2,5-diamine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Core Structure Key Substituents Biological Activity Potency (IC50/EC50) Reference
Thiazolo[5,4-b]pyridine-2,5-diamine Thiazolo[5,4-b]pyridine -NH₂ at positions 2 and 5 c-KIT inhibition, PI3Kα inhibition 9.87 µM (c-KIT)
Thiazolo[4,5-b]pyridin-2-one Thiazolo[4,5-b]pyridine Ketone at position 2 Antimicrobial, anticancer Not specified
Thiazolo[5,4-d]pyrimidine Thiazolo[5,4-d]pyrimidine Aryl sulfonamides, morpholinyl PI3Kα inhibition, antioxidant 3.6 nM (PI3Kα)
Thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine Diazapropenylidene fragment Anti-inflammatory, antiviral Varies with substituents
Key Observations :

Ring Fusion Position :

  • Thiazolo[5,4-b]pyridine derivatives exhibit kinase inhibition (e.g., c-KIT, PI3Kα) , whereas thiazolo[4,5-b]pyridines show broader antimicrobial and anticancer activities . The 5,4-b fusion may optimize interactions with kinase ATP-binding pockets.
  • Thiazolo[5,4-d]pyrimidines, with a pyrimidine fusion, demonstrate potent PI3Kα inhibition (IC50 = 3.6 nM) due to sulfonamide substituents enhancing charged interactions with Lys802 .

Substituent Effects :

  • In this compound derivatives, the 3-(trifluoromethyl)phenyl group at R1 enhances c-KIT inhibition (IC50 = 9.87 µM) by fitting into hydrophobic pockets .
  • Methoxy or morpholinyl groups in thiazolo[4,5-b]pyridines improve solubility and antimicrobial activity , while electron-deficient aryl sulfonamides in thiazolo[5,4-d]pyrimidines boost PI3Kα potency .

Pharmacological Profiles

  • Kinase Inhibition : this compound derivatives show dual c-KIT and PI3Kα inhibition, making them candidates for oncology applications . In contrast, thiazolo[4,5-d]pyrimidines are explored for anti-inflammatory and antiviral roles .
  • Antioxidant Activity : Thiazolo[4,5-b]pyridine derivatives exhibit antioxidant properties linked to electron-donating substituents (e.g., methoxy groups) , a feature less emphasized in the diamine variant.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for Thiazolo[5,4-b]pyridine-2,5-diamine derivatives, and what critical reaction conditions must be optimized?

  • Methodological Answer : Synthesis often involves cyclization reactions using precursors like 5-amino-2-methoxypyridine with thiourea derivatives under acidic conditions. For example, Suzuki-Miyaura cross-coupling is employed to introduce aryl/alkyl groups at specific positions using palladium(II) acetate and ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) in toluene at reflux . Purification typically involves column chromatography with gradients (e.g., ethyl acetate/hexane) and characterization via 1H^1H NMR to confirm regioselectivity .

Q. How is structural characterization of Thiazolo[5,4-b]pyridine derivatives performed to ensure synthetic fidelity?

  • Methodological Answer : Multi-modal analysis is critical:

  • NMR spectroscopy (1H^1H, 13C^{13}C) identifies substituent positions and confirms ring fusion (e.g., δ 9.25 ppm for aromatic protons in thiazolo-pyridine cores) .
  • High-resolution mass spectrometry (HRMS) verifies molecular weight, particularly for brominated or methylated derivatives .
  • X-ray crystallography (when feasible) resolves ambiguities in regiochemistry, as seen in studies of spirobifluorene-modified analogs .

Q. What preliminary biological assays are recommended for screening Thiazolo[5,4-b]pyridine derivatives?

  • Methodological Answer : Initial screening often targets kinase inhibition (e.g., PI3K, c-KIT) using:

  • Enzyme inhibition assays (e.g., ADP-Glo™ Kinase Assay for PI3Kα) to measure IC50_{50} values .
  • Cell viability assays (MTT/XTT) against cancer cell lines (e.g., GIST-T1 for c-KIT inhibitors) to assess cytotoxicity .
  • Receptor binding studies (e.g., H3_3 receptor antagonism via radioligand displacement) to evaluate selectivity .

Advanced Research Questions

Q. How do structural modifications at the 2- and 5-positions impact kinase inhibitory activity and selectivity?

  • Methodological Answer : SAR studies reveal:

  • Electron-withdrawing groups (e.g., Br at position 5) enhance c-KIT binding affinity by 3-fold compared to unsubstituted analogs, likely due to improved hydrophobic interactions .
  • Methoxy groups at position 5 reduce PI3K inhibition but increase H3_3 receptor selectivity, suggesting steric effects modulate target engagement .
  • Diamine substitution at position 2 improves solubility but may reduce membrane permeability, requiring prodrug strategies .

Q. What experimental approaches address discrepancies in reported biological activities of Thiazolo[5,4-b]pyridine derivatives?

  • Methodological Answer : Contradictions in IC50_{50} values often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab differences .
  • Cell line heterogeneity : Use isogenic pairs (e.g., imatinib-sensitive vs. resistant GIST lines) to isolate resistance mechanisms .
  • Metabolic stability : Incorporate microsomal stability assays (e.g., liver microsomes + NADPH) to account for compound degradation in vitro .

Q. How can QSAR modeling guide the design of Thiazolo[5,4-b]pyridine derivatives with improved pharmacological profiles?

  • Methodological Answer :

  • Descriptor selection : Use topological polar surface area (TPSA) and LogP to predict blood-brain barrier penetration for neuroactive derivatives .
  • 3D-QSAR (CoMFA/CoMSIA) : Map electrostatic/hydrophobic fields to optimize substituent placement, as demonstrated in DHFR inhibitor studies .
  • Machine learning : Train models on public datasets (e.g., ChEMBL) to prioritize novel scaffolds with balanced potency/ADMET properties .

Safety and Handling

Q. What safety protocols are critical when handling Thiazolo[5,4-b]pyridine derivatives in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves (EN 374 standard) and flame-retardant lab coats to prevent dermal exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., H2_2S during thiol-group reactions) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

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